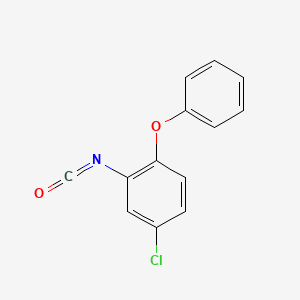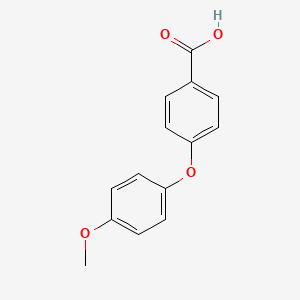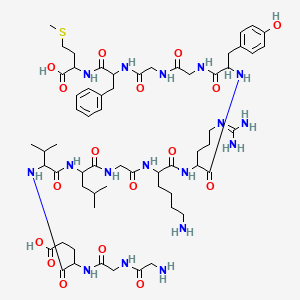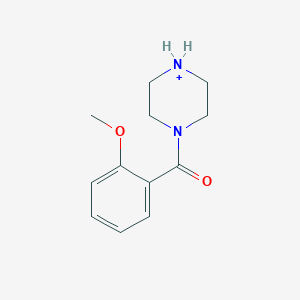
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone
Overview
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached to one of the carbons .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, including those involving their amine groups . The methoxyphenyl group might also be involved in reactions, particularly if conditions cause it to lose its methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their chemical properties, such as reactivity, would be influenced by the presence and position of functional groups .Scientific Research Applications
Pharmaceutical Analysis
The preparation of a Ketoconazole Ion-Selective Electrode highlights the importance of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone derivatives in pharmaceutical analysis. This electrode is used for the determination of ketoconazole in biological fluids and pharmaceutical preparations, demonstrating the compound's role in enhancing analytical methodologies for antifungal agents (Shamsipur & Jalali, 2000).
Crystal Structure and Molecular Analysis
Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involved crystal structure studies and Hirshfeld surface analysis. These studies provided insights into the molecular structure and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kumara et al., 2017).
Antimicrobial Activities
The synthesis and characterization of new 1,2,4-Triazole derivatives, incorporating this compound, revealed some compounds with good or moderate antimicrobial activities. This signifies the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging and Diagnostic Applications
A study focused on conjugating silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate for targeted optical imaging. This application demonstrates the role of this compound derivatives in enhancing imaging techniques for diagnostic purposes (Chaturvedi et al., 2018).
Environmental Sensitivity and Receptor Studies
The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, based on (2-Methoxyphenyl)-piperazine structure, highlights the compound's applications in neuroscience research. These ligands aid in visualizing receptor expression and activity, providing valuable tools for studying neurological functions and disorders (Lacivita et al., 2009).
Selective Killing of Bacterial Persisters
One study demonstrated the selective eradication of bacterial persisters, which are known for their tolerance to antibiotic treatment, using a compound derived from this compound. This research points towards novel ways of combating bacterial resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary target of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets by binding to the alpha1-adrenergic receptors . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects. It has also been suggested that the compound may act as a nonselective serotonin receptor agonist .
Biochemical Pathways
It is known that the compound can influence the activity of gpcrs, which are involved in a wide range of cellular processes
Pharmacokinetics
It is known that the compound has a good affinity for the alpha1-adrenergic receptors . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied, and promising lead compounds have been identified .
Result of Action
It is known that the compound can influence the activity of gpcrs, potentially leading to various physiological effects .
Future Directions
Biochemical Analysis
Biochemical Properties
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce reactive oxygen species (ROS) generation in certain cancer cells, leading to apoptosis . This compound can also modulate the expression of genes involved in oxidative stress and apoptosis, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can act as an antagonist to alpha1-adrenergic receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that it can affect alpha1-adrenergic receptors at varying concentrations, with higher doses potentially causing significant physiological changes . Understanding the dosage thresholds is crucial for determining its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolism, involving oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter protein that affects its distribution across cellular membranes . This interaction can influence the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell, such as the plasma membrane or the cytoplasm . Targeting signals and post-translational modifications can play a role in directing the compound to its site of action, thereby influencing its biochemical and pharmacological effects.
Properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC[NH2+]CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426175 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-85-3 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


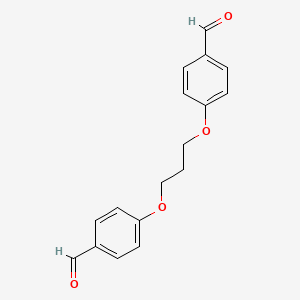
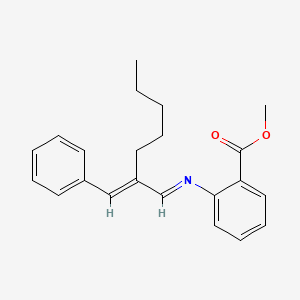
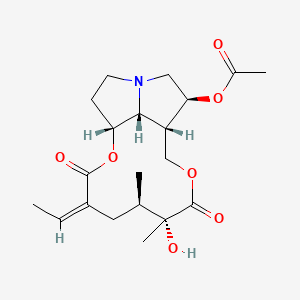
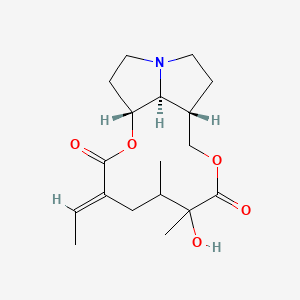
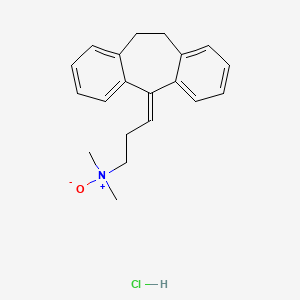
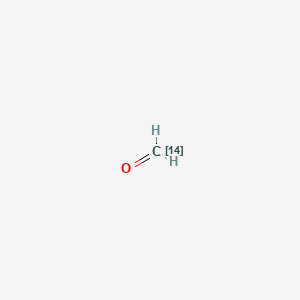
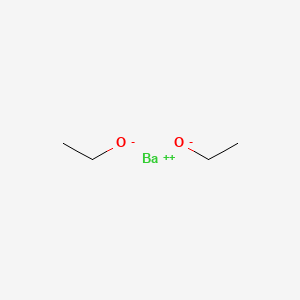
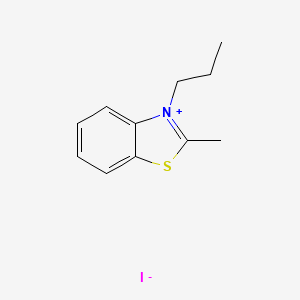

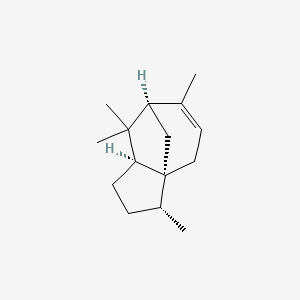
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
